molecular formula C23H19Cl2N5O4 B4092652 2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide

2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide

Cat. No.: B4092652
M. Wt: 500.3 g/mol
InChI Key: WDKUYTYUBVPTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including an amino group (-NH2), a cyano group (-CN), a dichlorophenyl group, a pyrano[2,3-c]pyrazole moiety, and an ethoxyphenoxy group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For instance, the amino and cyano groups are both reactive and could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its stability could be affected by the presence of the fused ring system .

Properties

IUPAC Name

2-[4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O4/c1-2-32-17-7-11(3-6-16(17)33-10-18(27)31)19-14(9-26)22(28)34-23-20(19)21(29-30-23)13-5-4-12(24)8-15(13)25/h3-8,19H,2,10,28H2,1H3,(H2,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKUYTYUBVPTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=C(C=C(C=C4)Cl)Cl)N)C#N)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.